molecular formula C7H15NOS B1455271 N-(2-hydroxypropyl)thiomorpholine CAS No. 6007-66-5

N-(2-hydroxypropyl)thiomorpholine

Cat. No. B1455271
CAS RN: 6007-66-5
M. Wt: 161.27 g/mol
InChI Key: HUJGFZBJVXQNFF-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)thiomorpholine (NHTM) is a heterocyclic organic compound with a unique chemical structure that is composed of a thiomorpholine ring and a hydroxypropyl group. NHTM is a versatile compound with a wide range of applications in the fields of organic synthesis and pharmaceuticals. It has been used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers. Additionally, NHTM has been found to have potential applications in the fields of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of N-(2-hydroxypropyl)thiomorpholine is not yet fully understood. However, it is believed that N-(2-hydroxypropyl)thiomorpholine may act as a catalyst for the formation of covalent bonds between two molecules. Additionally, N-(2-hydroxypropyl)thiomorpholine has been found to interact with proteins and enzymes, which could potentially explain its biochemical and physiological effects.

Biochemical And Physiological Effects

N-(2-hydroxypropyl)thiomorpholine has been found to have a variety of biochemical and physiological effects. In particular, N-(2-hydroxypropyl)thiomorpholine has been found to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, N-(2-hydroxypropyl)thiomorpholine has been found to inhibit the activity of other enzymes, such as protein kinases, which are involved in the regulation of cell growth and proliferation. Finally, N-(2-hydroxypropyl)thiomorpholine has been found to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

N-(2-hydroxypropyl)thiomorpholine has several advantages for use in laboratory experiments. First, it is relatively inexpensive and readily available. Second, it is relatively stable in a variety of solvents. Finally, it is relatively easy to synthesize. However, N-(2-hydroxypropyl)thiomorpholine also has several limitations. First, it is not soluble in water, which can limit its use in aqueous solutions. Second, it is not very stable in the presence of light or air. Finally, it is not very soluble in organic solvents, which can limit its use in organic synthesis.

Future Directions

N-(2-hydroxypropyl)thiomorpholine has a wide range of potential applications in the future. First, it could be used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers. Second, it could be used in the study of the structure and function of proteins, enzymes, and other biological molecules. Third, it could be used as an inhibitor of various enzymes, including cytochrome P450 enzymes, protein kinases, and other enzymes involved in the regulation of cell growth and proliferation. Fourth, it could be used to develop new anti-inflammatory and anti-oxidant drugs. Finally, it could be used to develop new polymers and materials with unique properties.

Scientific Research Applications

N-(2-hydroxypropyl)thiomorpholine has been found to have a variety of applications in scientific research. For example, N-(2-hydroxypropyl)thiomorpholine has been used as a starting material for the synthesis of a variety of compounds, including drugs, agrochemicals, and polymers. Additionally, N-(2-hydroxypropyl)thiomorpholine has been found to have potential applications in the fields of biochemistry and physiology. In particular, N-(2-hydroxypropyl)thiomorpholine has been used in the study of the structure and function of proteins, enzymes, and other biological molecules.

properties

IUPAC Name

1-thiomorpholin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-7(9)6-8-2-4-10-5-3-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGFZBJVXQNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCSCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696580
Record name 1-(Thiomorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxypropyl)thiomorpholine

CAS RN

6007-66-5
Record name 1-(Thiomorpholin-4-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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